molecular formula C17H19N5O2S B14089578 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B14089578
M. Wt: 357.4 g/mol
InChI Key: XEYSUDMUOHMFOE-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a hydroxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound.

    Attachment of the hydroxy-dimethylphenyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has shown promise as a therapeutic agent

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical reactivity allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
  • 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
  • 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-8(2)16-21-22-17(25-16)18-15(24)13-7-12(19-20-13)11-6-5-9(3)10(4)14(11)23/h5-8,23H,1-4H3,(H,19,20)(H,18,22,24)

InChI Key

XEYSUDMUOHMFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C(C)C)O)C

Origin of Product

United States

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